N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
Description
This compound features a phenyl ring substituted with a methylsulfanyl group at position 3, linked via a sulfanyl-acetamide bridge to a thiazolo[4,5-d]pyrimidine core bearing a piperidin-1-yl group at position 2. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for related acetamide-thiazole derivatives .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS3/c1-26-14-7-5-6-13(10-14)22-15(25)11-27-18-16-17(20-12-21-18)23-19(28-16)24-8-3-2-4-9-24/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUIAVCZHNICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the piperidine and phenyl groups. The final step often involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Preparation of Intermediates: Synthesis of key intermediates such as thiazolo[4,5-d]pyrimidine derivatives.
Coupling Reactions: Use of coupling agents to attach the piperidine and phenyl groups.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and other electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiazolo[4,5-d]pyrimidine core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Bioactivity and Target Interactions
Bioactivity profiles of structurally related compounds are often linked to their heterocyclic substituents:
- Kinase Inhibition: Thiazolo-pyrimidine derivatives are known ROCK1 kinase inhibitors. Computational docking () suggests that the target compound’s piperidinyl group enhances binding efficiency by occupying hydrophobic pockets, similar to high-scoring analogues in virtual screening .
- Neurological Applications : The pyrazolo-pyrimidine derivative in acts as a muscle relaxant, highlighting the role of heterocyclic cores in modulating neurological targets .
Bioactivity Clustering :
demonstrates that compounds with similar structures cluster into groups with shared modes of action. The target compound’s thiazolo-pyrimidine core likely aligns with kinase inhibitors, while its sulfanyl groups may confer unique redox properties .
Computational Docking and Molecular Similarity
- Docking Efficiency : Chemical space docking () enriches for compounds with optimal steric and electronic complementarity. The target compound’s piperidinyl-thiazolo-pyrimidine moiety may outperform simpler oxadiazole derivatives in ROCK1 binding due to enhanced hydrophobic interactions .
- Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap with known inhibitors. The target compound’s MACCS fingerprint likely shares high similarity with kinase-targeting thiazolo-pyrimidines .
Physicochemical Properties and Stability
- Thermal Stability : Polymorphs of analogues (e.g., ’s Form I) highlight the importance of crystalline packing. The target compound’s stability remains unstudied but could mirror thermally resistant heterocycles .
- Lumping Strategy : suggests structurally similar compounds (e.g., thiazolo-pyrimidines) may undergo analogous degradation pathways, aiding in stability predictions .
Biological Activity
Overview
N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is a complex organic compound notable for its potential biological activities. This compound integrates various structural motifs, including thiazole and piperidine, which are commonly associated with diverse pharmacological effects.
Chemical Structure
The IUPAC name of the compound is N-(3-methylsulfanylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide. The molecular formula is , and its CAS number is 1358726-34-7.
| Property | Value |
|---|---|
| IUPAC Name | N-(3-methylsulfanylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
| Molecular Formula | C₁₉H₂₁N₅O₃S₃ |
| CAS Number | 1358726-34-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various biological pathways. The thiazolo[4,5-d]pyrimidine core is particularly known for its ability to interact with multiple biological targets, leading to potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that compounds containing thiazole and pyrimidine moieties often demonstrate significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi.
2. Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been shown to affect cell proliferation and induce apoptosis in cancer cell lines.
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways. This could be relevant in the context of drug development for diseases such as cancer or diabetes.
Case Studies
Several studies have evaluated the biological properties of related compounds:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
- Pyrimidine Analogues : Research on pyrimidine analogues highlighted their ability to inhibit cell migration and invasion in cancer cells, suggesting a potential role in metastasis prevention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
